molecular formula C18H26O2 B14436548 1,1'-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) CAS No. 74824-50-3

1,1'-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one)

Cat. No.: B14436548
CAS No.: 74824-50-3
M. Wt: 274.4 g/mol
InChI Key: KLYSTXCGTGCRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) is a chemical compound characterized by the presence of two 3,3-dimethylbutan-2-one groups attached to a 1,4-phenylene moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutan-2-one with 1,4-dibromobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenylene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Pinacolone (3,3-dimethylbutan-2-one): A simpler ketone with similar reactivity.

    1,4-Diacetylbenzene: Another compound with a phenylene core and ketone groups.

Uniqueness

1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) is unique due to the presence of two bulky 3,3-dimethylbutan-2-one groups attached to a phenylene ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

74824-50-3

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[4-(3,3-dimethyl-2-oxobutyl)phenyl]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C18H26O2/c1-17(2,3)15(19)11-13-7-9-14(10-8-13)12-16(20)18(4,5)6/h7-10H,11-12H2,1-6H3

InChI Key

KLYSTXCGTGCRRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC1=CC=C(C=C1)CC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.